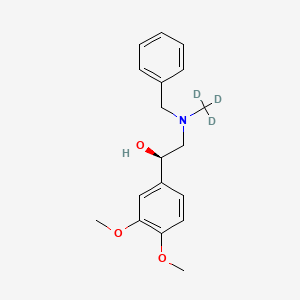
N-Benzyl (-)-Normacromerine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl compounds are a class of organic compounds where a benzyl group is attached to a nitrogen atom . They are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of N-Benzyl compounds often involves the reaction of a benzyl halide with an amine . In some cases, catalysts such as Palladium and Niobic Acid-on-Carbon are used to facilitate the reaction .Molecular Structure Analysis
The molecular structure of N-Benzyl compounds typically includes a benzyl group attached to a nitrogen atom. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
N-Benzyl compounds can undergo various chemical reactions, including hydrogenative deprotection . They can also participate in reactions involving the reduction of a C=N double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Benzyl compounds can vary depending on the specific compound. Some general properties include the presence of C-H, C-C, and C-N bond lengths .Aplicaciones Científicas De Investigación
Psychoactivity of Normacromerine
Normacromerine (NMC), a phenethylamine from the Dona Ana cactus, exhibits psychoactive properties. It's been compared to mescaline (MES), psilocin (PSI), and amphetamine (AMP) in tests assessing psychoactive properties. Notably, high doses of NMC impaired conditioned avoidance responses, a behavior similar to that influenced by MES, PSI, and AMP. Furthermore, NMC, along with AMP, PSI, and MES, increased locomotor activity and produced specific activity patterns, indicating a closer correlation of NMC with MES and PSI based on the conducted tests (Bourn, Keller, & Bonfiglio, 1978).
Biological Fate and Metabolism
Metabolism and Excretion
In studies with male Sprague-Dawley rats, [14C] normacromerine, a phenethylamine with hallucinogenic potential, demonstrated primary excretion through urine, accounting for 50% of the administered dose within 24 hours. Interestingly, the proportion of normacromerine in urine decreased significantly over time, indicating a specific metabolic pathway in rats (Ferguson, Keller, & Risinger, 1984).
Biosynthesis and Biochemical Pathways
Biosynthesis in Coryphantha Macromeris
The biosynthesis of normacromerine in Coryphantha macromeris involves epinephrine conversion, with metanephrine acting as a potential intermediate. Intriguingly, only a small percentage of administered metanephrine converted to normacromerine, suggesting a specific and limited metabolic pathway. This process contrasts with the expected N-methylation of normacromerine to form macromerine, as normacromerine was found to be an inefficient precursor for macromerine (Keller, 1979).
Precursor Role of N-Methyltyramine
N-Methyltyramine, identified in Opuntia clavata, was established as a biosynthetic precursor to normacromerine. This discovery provided valuable insights into the biosynthetic pathways of psychoactive cactus alkaloids and emphasized the precursor role of N-methyltyramine in the formation of normacromerine (Keller, 1980).
Catecholamine Metabolism
Catecholamine Metabolism and Psychoactivity
The Dona Ana cactus species, known for accumulating various methylated catecholamine derivatives, presents normacromerine as its most abundant phenethylamine. Studies demonstrated that catecholamines such as epinephrine and norepinephrine, serve as biosynthetic intermediates in normacromerine biosynthesis. Interestingly, normacromerine appears to be the end product of catecholamine metabolism, showing minimal metabolism once formed. This research aligns catecholamine metabolism in the cactus with human systems and offers a comparative framework for understanding mental illness etiologies (Keller & Yeary, 1980).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-2-[benzyl(trideuteriomethyl)amino]-1-(3,4-dimethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3/t16-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZJYLXZURECSA-AVSFSGARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)C[C@@H](C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-FLUORO-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-CARBOXALDEHYDE](/img/no-structure.png)
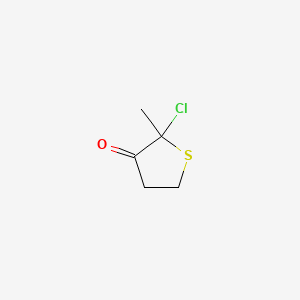
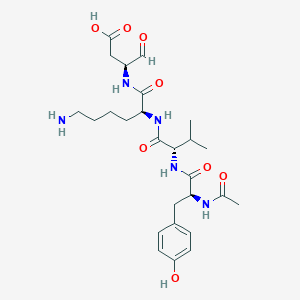


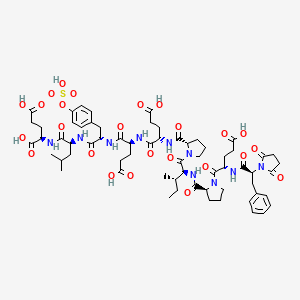
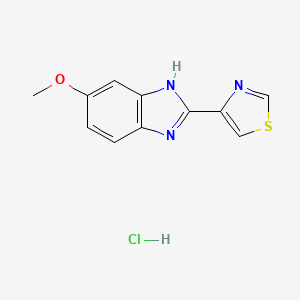
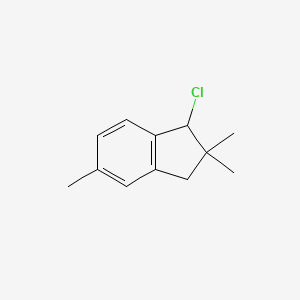

![(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-(methylsulfanyl)oxane-3,4,5-triol](/img/structure/B589619.png)